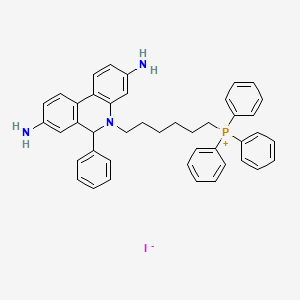
Mitosox red
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitosox red is a novel fluorogenic dye specifically designed for the selective detection of superoxide in the mitochondria of live cells. It is a derivative of dihydroethidium, modified with a triphenylphosphonium group to target mitochondria. Upon oxidation by superoxide, this compound exhibits bright red fluorescence, making it a valuable tool for studying mitochondrial function and oxidative stress in various biological contexts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mitosox red is synthesized by modifying dihydroethidium with a triphenylphosphonium group. The synthesis involves the following steps:
Preparation of Dihydroethidium: Dihydroethidium is synthesized through the reduction of ethidium bromide using sodium borohydride.
Modification with Triphenylphosphonium: The dihydroethidium is then reacted with triphenylphosphine to introduce the triphenylphosphonium group, resulting in the formation of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically supplied as a lyophilized powder, which can be reconstituted in dimethyl sulfoxide (DMSO) for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Mitosox red primarily undergoes oxidation reactions. It is selectively oxidized by superoxide anions in the mitochondria, resulting in the formation of a fluorescent product. The oxidation product binds to nucleic acids, enhancing its fluorescence .
Common Reagents and Conditions
Oxidizing Agent: Superoxide anions generated in the mitochondria.
Reaction Conditions: The reaction occurs under physiological conditions within live cells.
Major Products Formed
The major product formed from the oxidation of this compound is a fluorescent compound that binds to nucleic acids, producing a strong red fluorescence. This product is used to visualize and quantify superoxide production in live cells .
Wissenschaftliche Forschungsanwendungen
Mitosox red has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used to study oxidative stress and redox reactions in various chemical systems.
Biology: Employed in live-cell imaging to detect and quantify mitochondrial superoxide production.
Medicine: Utilized in research on neurodegenerative diseases, cardiovascular diseases, and other conditions associated with oxidative stress.
Wirkmechanismus
Mitosox red exerts its effects through the following mechanism:
Mitochondrial Targeting: The triphenylphosphonium group facilitates the selective targeting of this compound to the mitochondria.
Oxidation by Superoxide: Once inside the mitochondria, this compound is oxidized by superoxide anions, resulting in the formation of a fluorescent product.
Fluorescence Emission: The oxidized product binds to nucleic acids, producing a strong red fluorescence that can be detected using fluorescence microscopy
Vergleich Mit ähnlichen Verbindungen
Mitosox red is compared with other similar compounds, such as Mitosox green and dihydroethidium:
Mitosox Green: Similar to this compound, but produces green fluorescence upon oxidation by superoxide.
This compound is unique in its ability to selectively target mitochondria and produce a strong red fluorescence upon oxidation by superoxide, making it a valuable tool for studying mitochondrial function and oxidative stress in live cells .
Eigenschaften
Molekularformel |
C43H43IN3P |
|---|---|
Molekulargewicht |
759.7 g/mol |
IUPAC-Name |
6-(3,8-diamino-6-phenyl-6H-phenanthridin-5-yl)hexyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C43H43N3P.HI/c44-34-25-27-39-40-28-26-35(45)32-42(40)46(43(41(39)31-34)33-17-7-3-8-18-33)29-15-1-2-16-30-47(36-19-9-4-10-20-36,37-21-11-5-12-22-37)38-23-13-6-14-24-38;/h3-14,17-28,31-32,43H,1-2,15-16,29-30,44-45H2;1H/q+1;/p-1 |
InChI-Schlüssel |
NMKOJFMSKHLXRV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)N)C4=C(N2CCCCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C=C(C=C4)N.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



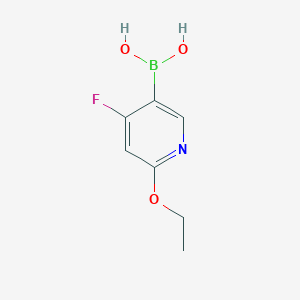
![3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14094181.png)
![2-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14094190.png)
![8-[4-(dimethylamino)phenyl]-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094195.png)
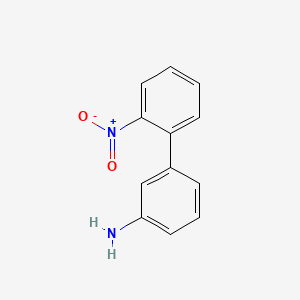
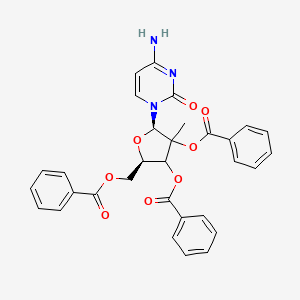
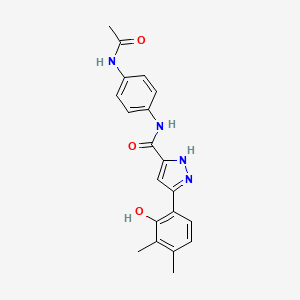
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094221.png)
![7-Chloro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094227.png)
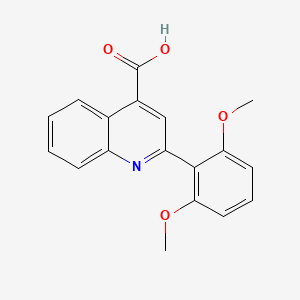
![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B14094241.png)
![1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094242.png)

